molecular formula C24H30N4O7S B2524258 4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-78-9

4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2524258
CAS No.: 533870-78-9
M. Wt: 518.59
InChI Key: NQMMTXMRHGSMDD-UHFFFAOYSA-N
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Description

The compound “4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including an amide, a sulfamoyl group, and a 1,3,4-oxadiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4,5-trimethoxyphenyl and 1,3,4-oxadiazol-2-yl moieties. These could potentially be synthesized from simpler precursors using established organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the amide, sulfamoyl, and 1,3,4-oxadiazole functional groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the sulfamoyl group could potentially participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could enhance its solubility in water, while the multiple aromatic rings could contribute to its stability .

Scientific Research Applications

Anticancer Activity

Compounds containing oxadiazole rings and trimethoxyphenyl groups have been synthesized and evaluated for their anticancer properties. For instance, derivatives similar to the mentioned compound have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Such compounds exhibit moderate to excellent anticancer activities, sometimes surpassing reference drugs like etoposide in efficacy (Ravinaik et al., 2021). This suggests that 4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide could potentially be explored for its anticancer properties.

Antimicrobial and Antioxidant Properties

Other studies have focused on the antimicrobial and antioxidant capabilities of compounds with oxadiazole structures. For example, derivatives of 1,3,4-oxadiazole have been synthesized and shown to possess potent antioxidant activity, as well as good antibacterial properties against strains like Staphylococcus aureus. These findings indicate a promising avenue for the development of new antimicrobial and antioxidant agents, potentially including the compound (Karanth et al., 2019).

Material Science Applications

In material science, compounds featuring the oxadiazole ring and trimethoxyphenyl groups have been investigated for their utility in creating novel polymers with specific electronic properties. For instance, triphenylamine-based aromatic polymers derived from oxadiazole compounds have been studied for memory device applications. These studies highlight the potential of such compounds in developing new materials with desirable electrical properties and applications in electronic devices (Chen et al., 2013).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future work could involve synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S/c1-6-12-28(13-7-2)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-14-19(32-3)21(34-5)20(15-17)33-4/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMMTXMRHGSMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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